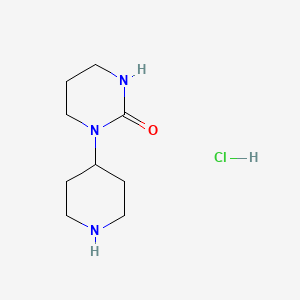

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride

Vue d'ensemble

Description

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O and its molecular weight is 219.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can have various interactions with their targets, leading to different biochemical changes . For example, some piperidine derivatives have shown potential anticancer activity through inducing apoptosis in tumor cells .

Biochemical Pathways

For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .

Pharmacokinetics

The pharmacokinetic parameters of piperidine derivatives are generally guided by bioisosterism .

Result of Action

Some piperidine derivatives have shown significant inhibitory bioactivity in certain cell models .

Action Environment

It is known that the action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Activité Biologique

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride is a synthetic compound with a unique molecular structure that includes a piperidine ring and a diazinanone moiety. Its molecular formula is C₉H₁₈ClN₃O, and it has a molar mass of 219.71 g/mol. The compound is primarily utilized in research settings and has not been extensively studied for its biological activity. This article aims to compile available data on the biological activity of this compound, including potential pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a hydrochloride salt form, enhancing its solubility in water, which is beneficial for laboratory applications. The structural characteristics of this compound are outlined in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O |

| Molar Mass | 219.71 g/mol |

| Solubility | Water-soluble |

Potential Pharmacological Effects

Research into similar compounds indicates that derivatives of piperidine often exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with piperidine structures have shown promise in cancer treatment through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antibacterial and Antifungal Properties : Similar piperidine derivatives have been evaluated for their efficacy against bacterial and fungal strains .

- Nociceptin Receptor Modulation : Some piperidine derivatives act as ligands for nociceptin receptors, potentially influencing pain modulation pathways .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5,5-Dimethyl-1-piperidin-4-yl-1,3-diazinan-2-one | C₁₁H₁₈ClN₃O | Enhanced lipophilicity due to additional methyl groups |

| 1-(Pyrrolidin-2-yl)-1,3-diazinan-2-one | C₉H₁₂N₄O | Features a pyrrolidine ring; different biological profile |

| 1-(Piperazin-1-yl)-1,3-diazinan-2-one | C₉H₁₂N₄O | Incorporates a piperazine ring; may alter activity |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research highlights the importance of structural modifications in determining biological activity. For instance:

- Antitumor Studies : A series of compounds similar to those derived from piperidine were synthesized and tested for antitumor efficacy. Results indicated significant activity against various cancer cell lines .

- Antimicrobial Research : Piperazine and piperidine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride has garnered attention for its potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Studies:

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on heterocyclic molecules have shown that certain derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with potential pharmacological effects.

Synthetic Pathways:

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. The reactions often include:

- Amination Reactions : These are crucial for introducing functional groups that enhance the compound's biological activity.

- Cyclization Reactions : These reactions help form the diazinanone structure, which is essential for its pharmacological properties.

Potential Pharmacological Applications

While primarily used in research, the compound's unique features suggest potential applications in treating various diseases:

Analyse Des Réactions Chimiques

Amide Coupling Reactions

The piperidine amine undergoes coupling with carboxylic acids or acylating agents to form amide derivatives. This reaction typically requires activation of the carboxylic acid component.

Example:

Reaction with 2-chlorophenylacetic acid derivatives using hydroxybenzotriazole (HOBt) and HBTU in DMF, with DIPEA as a base:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HOBt, HBTU, DIPEA, DMF, rt, 12h | 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-diazinan-2-one | 89% |

Mechanism:

-

Activation of the carboxylic acid via HBTU generates an O-acylisourea intermediate.

-

Nucleophilic attack by the piperidine amine forms the amide bond.

Boc Protection/Deprotection

The secondary amine on the piperidine ring can be protected/deprotected using tert-butoxycarbonyl (Boc) groups for synthetic flexibility.

Protection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Boc₂O, NaOH, THF, rt, 17h | tert-butyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | 89% |

Deprotection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA (10% in DCM), rt, 12h | Regenerated free amine (1-(piperidin-4-yl)-1,3-diazinan-2-one) | >95% |

Alkylation Reactions

The piperidine amine reacts with alkyl halides or carbonyl electrophiles under basic conditions.

Example:

Reaction with p-chlorobenzyl bromide:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, THF, 0°C → rt, 24h | 1-(4-(p-chlorobenzyl)piperidin-4-yl)-1,3-diazinan-2-one | 72% |

Note: Alkylation is often performed after deprotection of the Boc group.

Acid-Base Neutralization

The hydrochloride salt can be neutralized to liberate the free base, altering solubility and reactivity.

| Reagents/Conditions | Outcome | Application | Reference |

|---|---|---|---|

| NaOH (1M), EtOAc extraction | Free amine for subsequent reactions | Pre-functionalization step |

Cyclization Reactions

The 1,3-diazinan-2-one moiety participates in ring-opening or annulation reactions under acidic/basic conditions.

Example:

Reaction with formaldehyde in basic aqueous solution:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCHO, NaOH, H₂O, 60°C, 6h | Spirocyclic derivative | 68% |

Nucleophilic Aromatic Substitution

The electron-deficient benzimidazolone moiety (in analogs) undergoes substitution with nucleophiles.

Example (Analog):

Reaction with cyanoguanidine derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Diphenyl cyanocarbonimidate, MeNH₂ | 1-(4-(cyanoguanidinyl)piperidin-4-yl)-1,3-diazinan-2-one | 85% |

Reductive Amination

The free amine reacts with aldehydes/ketones in the presence of reducing agents.

Example (Inferred):

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetophenone, NaBH₃CN, MeOH, rt | 1-(4-(phenethyl)piperidin-4-yl)-1,3-diazinan-2-one | N/A |

Mechanistic Insights

-

Amide Formation: The reaction proceeds via an activated ester intermediate, with DIPEA neutralizing HCl byproducts.

-

Boc Deprotection: TFA protonates the Boc group, facilitating cleavage to release CO₂ and tert-butanol.

-

Alkylation: The amine acts as a nucleophile, attacking electrophilic carbons in alkyl halides.

Propriétés

IUPAC Name |

1-piperidin-4-yl-1,3-diazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;/h8,10H,1-7H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGMNTFYICZWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-32-7 | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.